Cas no 865159-83-7 (4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide structure
865159-83-7 structure
Product name:4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
CAS No:865159-83-7
MF:C19H19N3O5S2
MW:433.501261949539
CID:5762852
PubChem ID:4197658

4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024605783
    • 4-acetyl-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
    • 865159-83-7
    • (Z)-4-acetyl-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
    • F1359-1222
    • 4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
    • Benzamide, 4-acetyl-N-[6-(aminosulfonyl)-3-(2-methoxyethyl)-2(3H)-benzothiazolylidene]-
    • 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide
    • Inchi: 1S/C19H19N3O5S2/c1-12(23)13-3-5-14(6-4-13)18(24)21-19-22(9-10-27-2)16-8-7-15(29(20,25)26)11-17(16)28-19/h3-8,11H,9-10H2,1-2H3,(H2,20,25,26)/b21-19-
    • InChI Key: YIELNORVODGOKW-VZCXRCSSSA-N
    • SMILES: S1/C(=N\C(C2C=CC(C(C)=O)=CC=2)=O)/N(CCOC)C2C=CC(=CC1=2)S(N)(=O)=O

Computed Properties

  • Exact Mass: 433.07661306g/mol
  • Monoisotopic Mass: 433.07661306g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 153Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.44±0.1 g/cm3(Predicted)
  • Boiling Point: 683.9±65.0 °C(Predicted)
  • pka: 9.52±0.20(Predicted)

4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1359-1222-5mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1359-1222-15mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1359-1222-30mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F1359-1222-10μmol
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1359-1222-1mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1359-1222-50mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1359-1222-20mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1359-1222-5μmol
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1359-1222-4mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1359-1222-10mg
4-acetyl-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
865159-83-7 90%+
10mg
$79.0 2023-05-17

Additional information on 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide

Recent Advances in the Study of 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 865159-83-7)

The compound 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide (CAS: 865159-83-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, mechanism of action, and biological activity.

Recent studies have highlighted the unique structural features of 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide, which contribute to its selective binding affinity for specific molecular targets. The compound's benzothiazole core, coupled with the sulfamoyl and acetyl functional groups, has been shown to play a critical role in its interaction with key enzymes involved in inflammatory and oncogenic pathways. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate these interactions at the atomic level.

In vitro and in vivo studies have demonstrated the compound's efficacy in modulating disease-relevant pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide exhibits potent inhibitory activity against a specific kinase implicated in cancer progression. The study further revealed that the compound's selectivity profile minimizes off-target effects, suggesting a favorable therapeutic window.

The synthesis of 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide has also been optimized in recent years. A 2022 patent application detailed a novel, scalable synthetic route that improves yield and purity while reducing the use of hazardous reagents. This advancement is expected to facilitate further preclinical and clinical development of the compound.

Despite these promising findings, challenges remain in the development of 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications or formulation strategies to enhance its drug-like properties. Additionally, ongoing research is exploring the compound's potential in combination therapies, particularly in the context of drug-resistant diseases.

In conclusion, 4-acetyl-N-(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide represents a promising candidate for therapeutic intervention in various diseases. Continued research efforts are expected to uncover new applications and optimize its pharmacological profile, paving the way for clinical translation.

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